![molecular formula C11H9N3S B1680198 N-(pyridin-2-yl)pyridine-2-carbothioamide CAS No. 39122-38-8](/img/structure/B1680198.png)
N-(pyridin-2-yl)pyridine-2-carbothioamide
Overview
Description
“N-(pyridin-2-yl)pyridine-2-carbothioamide” is a chemical compound with the CAS Number: 39122-38-8 and a molecular weight of 215.28 . It has a linear formula of C11H9N3S .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, which includes “N-(pyridin-2-yl)pyridine-2-carbothioamide”, has been achieved via C–C bond cleavage promoted by I2 and TBHP in toluene . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The InChI code for “N-(pyridin-2-yl)pyridine-2-carbothioamide” is 1S/C11H9N3S/c15-11(9-5-1-3-7-12-9)14-10-6-2-4-8-13-10/h1-8H, (H,13,14,15) . The compound has been characterized by single-crystal X-ray and spectroscopic techniques .Chemical Reactions Analysis
The compound has been involved in reactions that form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
“N-(pyridin-2-yl)pyridine-2-carbothioamide” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The most negative electrostatic potential on its surface is related to the nitrogen (N1) of the pyridine ring, VS,min = − 41.62 kcal mol −1, followed by a weaker value − 38.6 kcal mol −1 on the sulfur (S10) .Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
Synthesis of N-(Pyridin-2-yl)imidates
A facile, green, synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates is reported . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
Conversion into N-heterocycles
A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .
Inhibition of ATG4B
NSC 185058 is an inhibitor of ATG4B, a major cysteine protease. Inhibition of ATG4B using NSC 185058 markedly attenuates autophagic activity .
Reduction of Starvation-induced Autophagy
NSC 185058 can effectively inhibit starvation-induced autophagy in two types of cells. When treated with NSC 185058, GFP-LC3B-labeled AV does not exist in starved MDA-MB468 cells .
Inhibition of Tumor Growth
NSC 185058 (100 mg/kg) decreases autophagic vacuoles in vivo in mouse liver, inhibits tumor growth in an osteosarcoma nude mouse xenograft model, and decreases the number of autophagic vacuoles in osteosarcoma tumors .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-pyridin-2-ylpyridine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c15-11(9-5-1-3-7-12-9)14-10-6-2-4-8-13-10/h1-8H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWOJXZJIZUKDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353743 | |
Record name | 2-Pyridinecarbothioamide, N-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-yl)pyridine-2-carbothioamide | |
CAS RN |
39122-38-8 | |
Record name | MLS000756413 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinecarbothioamide, N-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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